molecular formula C10H9N5O B15068108 5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indazol-3-amine

5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indazol-3-amine

Cat. No.: B15068108
M. Wt: 215.21 g/mol
InChI Key: ACKGDOPHPNPING-UHFFFAOYSA-N
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Description

5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indazol-3-amine is a chemical compound of significant interest in medicinal chemistry research due to its hybrid structure incorporating two privileged scaffolds: the indazole ring and the 1,3,4-oxadiazole heterocycle . The indazole core is an emerging privileged scaffold with demonstrated pharmaceutical and biological properties, featuring in compounds investigated for a wide range of applications including as antimicrobial, anticancer, anti-inflammatory, and anti-Parkinson's agents . The 1,3,4-oxadiazole moiety is a well-known heterocycle that, when linked to indazole, has been associated with notable biological activity in research settings; for instance, similar dual heterocyclic compounds have shown significant in vitro inhibitory activity against Gram-positive bacteria such as S. pneumoniae . This compound is offered with a purity of 95% and is intended for use in scientific research only. It is supplied as a solid and should be handled by trained personnel in a laboratory setting. This product is strictly for industrial applications or scientific research. It is not intended for diagnostic or therapeutic uses in humans or animals and is designated For Research Use Only.

Properties

Molecular Formula

C10H9N5O

Molecular Weight

215.21 g/mol

IUPAC Name

5-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indazol-3-amine

InChI

InChI=1S/C10H9N5O/c1-5-12-15-10(16-5)6-2-3-8-7(4-6)9(11)14-13-8/h2-4H,1H3,(H3,11,13,14)

InChI Key

ACKGDOPHPNPING-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=CC3=C(C=C2)NN=C3N

Origin of Product

United States

Preparation Methods

General Synthetic Approaches for Oxadiazole-Indazole Hybrid Compounds

The synthesis of 5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indazol-3-amine typically involves multiple synthetic steps, including the formation of both the indazole and oxadiazole rings. Several strategies have been developed for the preparation of this compound, each with specific advantages and limitations.

Convergent Synthesis Approach

The convergent synthesis approach involves the separate preparation of indazole and oxadiazole precursors, followed by their coupling at a suitable stage. This approach offers flexibility in modifying either heterocyclic component and typically results in higher overall yields compared to linear synthetic routes.

Synthesis of Indazole Precursors

The indazole core can be prepared through several established methods. A common approach begins with the synthesis of 3-aminoindazole derivatives from appropriate benzonitrile precursors. For instance, 3-aminoindazole can be prepared by reacting benzonitrile derivatives with hydrazine hydrate under reflux conditions.

3-Amino-6-bromo-4-fluoroindazole (1) was prepared by the reaction of commercially available 4-bromo-2,6-difluorobenzonitrile with hydrazine hydrate. The ring -NH group was protected with Boc using known literature methods.

This reaction typically proceeds through the nucleophilic attack of hydrazine on the nitrile group, followed by intramolecular cyclization to form the indazole ring.

Synthesis of 1,3,4-Oxadiazole Precursors

The 5-methyl-1,3,4-oxadiazole moiety can be synthesized through various routes. One common approach involves the cyclization of acylhydrazides with dehydrating agents such as phosphorus oxychloride (POCl₃).

For the preparation of 5-methyl-1,3,4-oxadiazole derivatives specifically, acetylhydrazide can be used as a starting material. The cyclization can be achieved through reaction with an appropriate carbon source under dehydrating conditions.

Coupling Strategies

The coupling of the indazole and oxadiazole components typically requires functional group compatibility and may involve transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, depending on the specific functional groups present on the precursors.

Linear Synthesis Approach

The linear synthesis approach involves the sequential construction of both heterocyclic rings on a common precursor. This method may be preferred when certain substitution patterns are desired but often results in lower overall yields due to the increased number of sequential steps.

Detailed Synthetic Methods for this compound

Based on established methodologies for structurally similar compounds, several synthetic routes can be proposed for this compound. The following sections detail these methods with specific reaction conditions and considerations.

Method 1: Synthesis via Protected Indazole Intermediates

This approach begins with the preparation of a suitably protected 3-aminoindazole derivative, followed by functionalization at position 5 and subsequent construction of the oxadiazole ring.

Protection of 3-Aminoindazole
To the solution of 3-Aminoindazole (1.8g, 5.45 mmol) in dichloromethane (40 ml) was added followed by DMAP (0.66g, 5.45 mmol). Reaction mixture cooled to 0˚C and added Boc anhydride (1.20g, 5.45 mmol). Reaction mixture slowly warmed to room temperature and continued the stirring for 15 hrs.

This protection step prevents unwanted side reactions involving the reactive amino group during subsequent transformations.

The introduction of a carboxylic acid or ester group at position 5 of the indazole ring can be achieved through various methods, including lithiation-carboxylation sequences or palladium-catalyzed carbonylation reactions.

Conversion to Acylhydrazide

The carboxylic acid or ester group is then converted to a hydrazide through reaction with hydrazine hydrate:

Compound (4) (0.5g, 1.21 mmol) dissolved in ethanol (10 ml) hydrazine hydrate (99%) (80 mg, 2.42 mmol) was added. Reaction mixture was stirred at room temperature for 8.0 hrs.

This acylhydrazide intermediate is crucial for the subsequent formation of the oxadiazole ring.

Formation of 5-Methyl-1,3,4-oxadiazole Ring

The acylhydrazide is then reacted with an appropriate acetylating agent (such as acetic anhydride, acetyl chloride, or ethyl acetate) followed by cyclization under dehydrating conditions to form the 5-methyl-1,3,4-oxadiazole ring:

The solution of compound (5) (0.3 g, 1.00 mmol) in freshly distilled POCl₃ (5.0 ml) was refluxed in oil bath for 8.0 hours. Reaction mixture cooled to room temperature, quenched with ice cold water and neutralized with sodium bicarbonate solution.

This cyclization step is critical for the formation of the oxadiazole ring and typically proceeds through a dehydration mechanism.

Deprotection

The final step involves the removal of the protecting group to yield the desired this compound:

The protected compound was treated with trifluoroacetic acid (TFA) in dichloromethane (1:1) at room temperature for 2-4 hours, followed by neutralization with saturated sodium bicarbonate solution.

Method 2: Synthesis via Nitroindazole Intermediates

An alternative approach involves the use of nitroindazole intermediates, which can be later reduced to provide the desired amino functionality.

Preparation of 5-Nitroindazole

The synthesis begins with the preparation of 5-nitroindazole through direct nitration of indazole or through cyclization of appropriately substituted benzene derivatives:

Concentrated sulphuric acid (5 mL, 26 N) was taken into a flask at 0˚C. Indazole (1 mmol) was added dropwise to the flask while stirring. To this cold solution, Potassium nitrate (16 mmol) in concentrated sulphuric acid was added. The mixture was stirred for 30 min at 0˚C and further for 1 h at room temperature.

This nitration step provides the necessary framework for subsequent transformations.

Construction of the Oxadiazole Ring

Optimization of Reaction Conditions

The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound. Several factors need to be considered:

Temperature Control

Temperature control is critical for many of the reactions involved in the synthesis of this compound. For example:

The reaction mixture is stirred in a 31°C heating block for 15 minutes with an internal temperature of 30°C, then cooled in an ice-water bath to an internal temperature of 5°C.

Precise temperature control is particularly important for cyclization reactions and for steps involving sensitive functional groups.

Solvent Selection

The choice of solvent can significantly impact the efficiency and selectivity of reactions. Common solvents used in the synthesis of oxadiazole-indazole derivatives include:

Solvent Commonly Used In Advantages
Dichloromethane Protection reactions, coupling reactions Good solubility, relatively low boiling point
Ethanol/Methanol Hydrazide formation, reduction reactions Protic nature, good for nucleophilic reactions
DMF/DMSO Substitution reactions, cyclization High boiling point, good for SN2 reactions
POCl₃ Oxadiazole formation Acts as both solvent and reagent
Acetic acid Cyclization reactions Acidic medium for certain transformations

Catalyst Optimization

For certain transformations, particularly cross-coupling reactions, the selection of appropriate catalysts is crucial:

Catalyst Reaction Type Optimal Loading (mol%)
Pd(PPh₃)₄ Suzuki coupling 2-5
Pd(OAc)₂/BINAP Buchwald-Hartwig amination 1-3
Cu(I) salts Click chemistry 5-10
SnCl₂ Nitro reduction 400 (stoichiometric)

Purification and Characterization

The purification and characterization of this compound are essential steps in ensuring the quality and identity of the synthesized compound.

Purification Techniques

Various purification techniques can be employed, depending on the specific impurities present:

Column Chromatography
The crude compound was purified by column chromatography (silica gel, 20-30% ethyl acetate in hexane) to afford gummy solid which solidifies after 2 days (1.6g, 62%).

Column chromatography is particularly useful for separating closely related compounds and can be optimized by selecting appropriate solvent systems.

Recrystallization
Precipitate formed was filtered and purified by recrystallization with methanol to afford pale yellow coloured solid (0.98 g, 32.6%).

Recrystallization is effective for removing soluble impurities and typically results in high-purity crystalline products.

Characterization Methods

Spectroscopic Analysis

The structure of this compound can be confirmed using various spectroscopic techniques:

NMR Spectroscopy:

  • ¹H NMR would show characteristic signals for the methyl group of the oxadiazole ring (approximately δ 2.5-2.6 ppm), the aromatic protons of the indazole ring (δ 7.0-8.5 ppm), and the amino group (δ 4.0-5.5 ppm, broad singlet).
  • ¹³C NMR would display signals for the methyl carbon (approximately δ 11-14 ppm), the carbons of the oxadiazole ring (δ 160-170 ppm), and the aromatic carbons of the indazole ring (δ 110-140 ppm).

IR Spectroscopy:

  • Characteristic absorption bands would include N-H stretching (3300-3500 cm⁻¹), C=N stretching (1600-1650 cm⁻¹), and C-O stretching (1050-1300 cm⁻¹).

Mass Spectrometry:

  • High-resolution mass spectrometry would confirm the molecular formula, with an expected m/z value of 215.0807 for [M+H]⁺.

Comparative Analysis of Synthetic Methods

A comparative analysis of the different synthetic methods for this compound reveals distinct advantages and limitations for each approach:

Method Starting Materials Number of Steps Overall Yield (Est.) Advantages Limitations
Method 1 3-Aminoindazole 5-6 30-40% Direct approach, uses commercially available starting materials Multiple protection/deprotection steps
Method 2 Indazole 4-5 25-35% Fewer steps, more robust conditions Harsh nitration conditions, potential regioselectivity issues
Method 3 Indazole-3-carboxylic acid 3-4 20-30% Fewer steps, more direct formation of oxadiazole Handling of toxic cyanogen bromide

This comparison highlights the trade-offs between step count, overall yield, and practical considerations such as reagent toxicity and reaction conditions.

Recent Advances in Synthesis Methodology

Recent advances in synthetic methodology have led to improved approaches for the preparation of oxadiazole-indazole hybrid compounds like this compound.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions and improving yields in heterocyclic chemistry. For the synthesis of 1,3,4-oxadiazole derivatives, microwave irradiation can significantly reduce reaction times for cyclization steps from several hours to minutes, while maintaining or improving yields.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions offer advantages in terms of efficiency, atom economy, and reduced waste generation. Recent developments in this area have enabled the synthesis of complex heterocyclic systems, including oxadiazole-containing compounds, in fewer steps and with improved overall yields.

Flow Chemistry Approaches

Continuous flow chemistry provides advantages such as improved heat and mass transfer, enhanced safety profiles, and easier scale-up. For the synthesis of heterocyclic compounds like this compound, flow chemistry approaches can offer more consistent results and facilitate the handling of hazardous reagents such as hydrazine and cyanogen bromide.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects . The pathways involved often include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine

  • Structure : Replaces indazole with indole (one nitrogen atom in the bicyclic ring).
  • Activity : Exhibits strong antimicrobial (e.g., compound 5d showed MIC = 6.25 µg/mL against S. aureus) and antioxidant properties (IC₅₀ = 12.8 µM in DPPH assay) .

5-Phenyl-1H-indazol-3-amine

  • Structure : Lacks the oxadiazole ring; phenyl group directly attached to indazole.
  • Activity: Limited data on biological activity, but the absence of oxadiazole likely diminishes metabolic stability and electron-withdrawing effects critical for enzyme inhibition .

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine

  • Structure : Oxadiazole linked to a methylphenyl group instead of indazole.
  • Physicochemical Properties : Forms a 3D hydrogen-bonded network (N–H⋯N interactions), enhancing crystallinity and thermal stability .
  • Activity: Not explicitly reported, but methylphenyl substitution may improve lipophilicity compared to the polar indazole-oxadiazole hybrid.

5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine

  • Structure : Thiophene replaces indazole, introducing sulfur into the aromatic system.
  • Electronic Effects : Sulfur’s electron-rich nature may alter redox properties and binding to metal-containing enzymes .

Biological Activity

5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indazol-3-amine is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC9_{9}H8_{8}N4_{4}O
Molecular Weight188.19 g/mol
DensityNot specified
Melting PointNot specified
Boiling PointNot specified

The biological activity of this compound involves its interaction with various biological targets. It has been reported to act as an inhibitor of certain kinases, which play critical roles in cell signaling pathways related to cancer and other diseases. The compound's oxadiazole moiety is essential for its activity, as it contributes to the binding affinity and specificity towards these targets.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example:

  • Cell Lines Tested :
    • HepG2 (liver cancer)
    • SGC-7901 (gastric cancer)
    • MCF7 (breast cancer)

The compound demonstrated IC50 values in the low micromolar range against these cell lines, indicating potent anticancer activity.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies indicate that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Anticancer Effects :
    • Objective : To assess the cytotoxic effects on HepG2 cells.
    • Method : MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.
    • Results : The study reported a significant reduction in cell viability with an IC50 value of approximately 15 µM.
  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antibacterial properties against Staphylococcus aureus and Escherichia coli.
    • Method : Disk diffusion method was utilized to determine the zone of inhibition.
    • Results : The compound exhibited zones of inhibition ranging from 12 mm to 18 mm at concentrations of 50 µg/mL.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the indazole and oxadiazole rings can enhance or diminish biological activity. Variations in substituents at specific positions have been correlated with changes in potency and selectivity for different targets.

Q & A

Basic: What synthetic methodologies are optimized for 5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indazol-3-amine, and how do reaction conditions impact yield?

Answer:
The compound can be synthesized via cyclocondensation reactions using trifluoroacetic acid (TFA) as a catalyst. For example, analogous oxadiazole derivatives are synthesized by reacting indole-3-carbonitriles or methyl-substituted precursors with thiosemicarbazide in TFA at 60°C for 3.5 hours, followed by neutralization with NaHCO₃ to achieve yields >85% . Key factors include:

  • Temperature control : Prolonged heating (>60°C) may lead to decomposition of the oxadiazole ring.
  • Acid concentration : Excess TFA can protonate intermediates, reducing reactivity.
  • Workup : Immediate ice quenching and pH adjustment to 7 prevent side reactions.

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Answer:

  • X-ray crystallography : Resolves bond lengths (e.g., C–C = 0.003 Å) and hydrogen-bonding networks (e.g., N–H⋯N interactions) to confirm the oxadiazole-indazole scaffold .
  • NMR spectroscopy : Key signals include indazole NH (~12 ppm, broad) and oxadiazole C=N (~160 ppm in ¹³C NMR).
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 256.085 for C₁₁H₁₀N₅O).

Advanced: How to design in vitro assays to evaluate biological activity (e.g., enzyme inhibition)?

Answer:

  • Target selection : Prioritize enzymes like cholinesterase or monoamine oxidase (MAO) based on structural analogs showing Kᵢ values in the nM range .
  • Assay conditions :
    • Use recombinant enzymes (e.g., human MAO-B) with substrates like kynuramine.
    • Measure IC₅₀ via fluorescence or spectrophotometry (e.g., DPPH radical scavenging for antioxidant activity) .
  • Controls : Include known inhibitors (e.g., ASS234 for MAO) to validate assay sensitivity.

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Contradictions may arise from:

  • Structural analogs : Minor substitutions (e.g., bromo vs. methyl groups) can drastically alter activity. For example, 5-bromo-indazole derivatives show α-glucosidase inhibition (IC₅₀ = 2.1 µM), while methyl-substituted analogs may lack efficacy .
  • Assay variability : Standardize protocols (e.g., pH, temperature) and validate with multiple cell lines (e.g., HepG2 vs. MCF-7 for cytotoxicity).
  • Data normalization : Use relative activity (%) instead of absolute values to account for batch-to-batch variability .

Advanced: What computational strategies predict target interactions (e.g., molecular docking)?

Answer:

  • Docking software : Use AutoDock Vina or Schrödinger Suite to model binding to targets like 5-HT₆ receptors .
  • Parameters :
    • Grid box centered on the active site (e.g., 20 ų for MAO-B).
    • Lamarckian genetic algorithm for conformational sampling.
  • Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with experimental Kᵢ values .

Basic: What stability considerations are critical for handling and storage?

Answer:

  • Thermal stability : Decomposition occurs above 150°C; store at 2–8°C in amber vials .
  • Light sensitivity : UV exposure degrades the indazole core; use inert atmospheres (N₂) for long-term storage.
  • Solubility : DMSO is preferred for biological assays (solubility >10 mM), while aqueous buffers may require sonication .

Advanced: How to conduct structure-activity relationship (SAR) studies for this scaffold?

Answer:

  • Modification sites :
    • Oxadiazole ring : Replace methyl with bulkier groups (e.g., trifluoromethyl) to enhance lipophilicity .
    • Indazole NH : Acylation or alkylation to modulate bioavailability.
  • Data analysis : Use QSAR models with descriptors like logP and polar surface area to predict permeability .

Advanced: What in vivo models are suitable for pharmacokinetic profiling?

Answer:

  • Rodent models : Administer 10 mg/kg (IV or oral) to measure:
    • T₁/₂ : LC-MS/MS quantifies plasma levels over 24 hours.
    • Metabolites : Identify hepatic CYP450-mediated oxidation products via HRMS .
  • Tissue distribution : Radiolabel the compound with ¹⁴C for autoradiography in brain/liver tissues.

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